5-Heptylthio-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-Heptylthio-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptylthio-1,3,4-thiadiazole-2-thiol typically involves the reaction of heptylthiol with 1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain product purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Heptylthio-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Heptylthio-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Heptylthio-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, it can interact with enzymes and proteins, leading to its antimicrobial and anticancer effects. The thiadiazole ring structure allows for strong binding to active sites, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthio-1,3,4-thiadiazole-2-thiol
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
5-Heptylthio-1,3,4-thiadiazole-2-thiol stands out due to its heptylthio group, which imparts unique hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly effective in applications requiring membrane penetration and interaction .
Properties
IUPAC Name |
5-heptylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S3/c1-2-3-4-5-6-7-13-9-11-10-8(12)14-9/h2-7H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJLYRLTUNSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NNC(=S)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656522 |
Source
|
Record name | 5-(Heptylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99182-20-4 |
Source
|
Record name | 5-(Heptylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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